molecular formula C13H17N3O B11732669 2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol CAS No. 1856094-37-5

2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol

Cat. No.: B11732669
CAS No.: 1856094-37-5
M. Wt: 231.29 g/mol
InChI Key: QTVSHBZLVCCNJP-UHFFFAOYSA-N
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Description

2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 2-phenylethylamino group and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol typically involves the reaction of 2-phenylethylamine with a suitable pyrazole derivative. One common method includes the condensation of 2-phenylethylamine with 4-chloropyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield 2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanal or 2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanoic acid .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as a ligand for biological receptors, making it useful in biochemical studies.

    Medicine: Research has indicated its potential as a therapeutic agent due to its interaction with specific molecular targets.

    Industry: It can be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: A simpler compound with a similar phenylethylamine structure but lacking the pyrazole ring.

    4-(2-Phenylethyl)pyrazole: A compound with a similar pyrazole ring but different substituents.

Uniqueness

2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol is unique due to the combination of the pyrazole ring and the 2-phenylethylamino group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

CAS No.

1856094-37-5

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-[4-(2-phenylethylamino)pyrazol-1-yl]ethanol

InChI

InChI=1S/C13H17N3O/c17-9-8-16-11-13(10-15-16)14-7-6-12-4-2-1-3-5-12/h1-5,10-11,14,17H,6-9H2

InChI Key

QTVSHBZLVCCNJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CN(N=C2)CCO

Origin of Product

United States

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